4,6-Dichloro-2-(trifluoromethyl)quinazoline
CAS No.: 746671-32-9
Cat. No.: VC2266833
Molecular Formula: C9H3Cl2F3N2
Molecular Weight: 267.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 746671-32-9 |
|---|---|
| Molecular Formula | C9H3Cl2F3N2 |
| Molecular Weight | 267.03 g/mol |
| IUPAC Name | 4,6-dichloro-2-(trifluoromethyl)quinazoline |
| Standard InChI | InChI=1S/C9H3Cl2F3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H |
| Standard InChI Key | CZTOJGYFRVINNW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=NC(=N2)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
4,6-Dichloro-2-(trifluoromethyl)quinazoline is a quinazoline derivative featuring two chlorine atoms at positions 4 and 6, and a trifluoromethyl group at position 2. This distinctive arrangement of functional groups contributes to its unique chemical and biological properties.
Basic Properties
The compound exhibits the following fundamental characteristics:
| Property | Description |
|---|---|
| CAS Number | 746671-32-9 |
| Molecular Formula | C9H3Cl2F3N2 |
| Molecular Weight | 267 g/mol |
| Physical State | Solid at room temperature |
| Storage Conditions | Room temperature |
| Typical Purity | ≥95% |
The presence of two chlorine atoms and a trifluoromethyl group significantly influences the compound's chemical behavior and reactivity patterns .
Structural Features
The quinazoline core of this compound consists of a fused bicyclic structure containing two nitrogen atoms in the ring system. The strategic positioning of the chlorine atoms at the 4 and 6 positions, combined with the trifluoromethyl group at position 2, creates a unique electronic distribution that affects its chemical reactivity and biological interactions .
Similar to other halogenated heterocycles, this compound likely demonstrates limited water solubility but improved solubility in organic solvents. The trifluoromethyl group typically enhances lipophilicity, which can significantly impact the compound's pharmacokinetic profile when considered for biological applications .
Biological Activities and Applications
The biological activities of 4,6-Dichloro-2-(trifluoromethyl)quinazoline can be contextualized within the broader understanding of quinazoline derivatives, which have demonstrated diverse biological properties.
Pharmaceutical Applications
Quinazoline derivatives, including compounds structurally similar to 4,6-Dichloro-2-(trifluoromethyl)quinazoline, have shown potential in various pharmaceutical applications:
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As protein degrader building blocks for targeted protein degradation strategies
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In antimicrobial research, demonstrating activity against various bacterial strains
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As anticancer agents, particularly through interaction with specific enzymes or receptors
Mechanism of Action
The biological activity of halogenated quinazolines typically involves:
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Interaction with specific molecular targets such as enzymes or receptors
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Modulation of key signaling pathways involved in cell proliferation and survival
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Potential inhibition of specific kinases involved in disease progression
The trifluoromethyl group in 4,6-Dichloro-2-(trifluoromethyl)quinazoline likely enhances binding affinity to biological targets due to its electronic properties and lipophilicity .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for optimizing compounds like 4,6-Dichloro-2-(trifluoromethyl)quinazoline for specific applications.
Impact of Halogen Substituents
The position and nature of halogen substituents on the quinazoline ring significantly influence biological activity. For instance:
| Compound | Structural Features | Potential Biological Activity |
|---|---|---|
| 4,6-Dichloro-2-(trifluoromethyl)quinazoline | Two chlorine atoms at positions 4 and 6; trifluoromethyl at position 2 | Protein degrader building block; potential anticancer activity |
| 4,6-Dichloro-2-(difluoromethyl)quinazoline | Two chlorine atoms at positions 4 and 6; difluoromethyl at position 2 | Antimicrobial and anticancer research |
| 4,6-Dichloro-2-(trifluoromethyl)quinoline | Similar to the target compound but with one nitrogen in the ring | Increased lipophilicity; potential biological activity |
These structural variations can lead to significant differences in biological activity profiles .
Role of the Trifluoromethyl Group
The trifluoromethyl group at position 2 of 4,6-Dichloro-2-(trifluoromethyl)quinazoline contributes several important properties to the molecule:
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Enhanced lipophilicity, affecting membrane permeability
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Increased metabolic stability
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Altered electronic distribution, potentially improving binding to biological targets
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Resistance to metabolic degradation
These properties make the trifluoromethyl group a valuable functional group in medicinal chemistry applications .
Comparative Analysis with Related Compounds
A comparative analysis of 4,6-Dichloro-2-(trifluoromethyl)quinazoline with structurally related compounds provides insights into the impact of specific structural features on chemical and biological properties.
Comparison with Similar Quinazoline Derivatives
| Compound | Structural Differences | Impact on Properties |
|---|---|---|
| 4,6-Dichloro-2-(trifluoromethyl)quinazoline | Reference compound | Baseline for comparison |
| 4,6-Dichloro-2-(difluoromethyl)quinazoline | Difluoromethyl instead of trifluoromethyl | Potentially altered lipophilicity and binding affinity |
| 2,4-Dichloro-6-(trifluoromethyl)quinazoline | Different positions of substituents | Changed electronic distribution and potentially different biological targets |
| 2-Chloro-4-(trifluoromethyl)quinazoline | One chlorine atom instead of two | Modified reactivity and potentially different biological activity profile |
These structural variations highlight the importance of precise positioning of functional groups in determining the properties and activities of quinazoline derivatives .
Uniqueness of 4,6-Dichloro-2-(trifluoromethyl)quinazoline
The unique combination of two chlorine atoms at positions 4 and 6, along with a trifluoromethyl group at position 2, distinguishes 4,6-Dichloro-2-(trifluoromethyl)quinazoline from other quinazoline derivatives. This specific arrangement of substituents creates a distinct electronic and steric environment that influences:
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Chemical reactivity patterns
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Interactions with biological targets
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Physicochemical properties relevant to pharmaceutical applications
These distinctive features make 4,6-Dichloro-2-(trifluoromethyl)quinazoline valuable for specific research applications, particularly as a building block in protein degrader research .
Research Applications
4,6-Dichloro-2-(trifluoromethyl)quinazoline has found applications in various research domains, particularly in medicinal chemistry and pharmaceutical development.
Pharmaceutical Research
The compound has been identified as a protein degrader building block, suggesting its utility in targeted protein degradation strategies, an emerging area in drug discovery . Targeted protein degradation represents a paradigm shift in therapeutic approaches, allowing for the selective removal of disease-causing proteins rather than simply inhibiting their function.
Synthetic Intermediates
Compounds like 4,6-Dichloro-2-(trifluoromethyl)quinazoline often serve as valuable intermediates in the synthesis of more complex molecules with specific biological activities. The reactive chlorine atoms at positions 4 and 6 provide sites for further functionalization through various synthetic reactions .
Future Research Directions
Research on 4,6-Dichloro-2-(trifluoromethyl)quinazoline and related compounds continues to evolve, with several promising directions for future investigation.
Structure Optimization
Further research could focus on structural modifications to enhance specific properties or activities:
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Replacement of chlorine atoms with other halogens or functional groups
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Modification of the trifluoromethyl group
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Addition of substituents at other positions of the quinazoline ring
Such modifications could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
Expanded Applications
Additional research may uncover new applications for 4,6-Dichloro-2-(trifluoromethyl)quinazoline:
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As a core structure in the development of fluorescent probes or imaging agents
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In agricultural chemistry as the basis for novel pesticides or herbicides
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In materials science, leveraging the unique electronic properties of the halogenated quinazoline core
These potential applications highlight the versatility of this compound beyond its current use as a protein degrader building block .
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